Home > Products > Building Blocks P20132 > 2-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride
2-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride - 1244059-17-3

2-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride

Catalog Number: EVT-1718791
CAS Number: 1244059-17-3
Molecular Formula: C5H7ClF3N3O
Molecular Weight: 217.58 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine (U7)

    Compound Description: U7 is a pyrimidin-4-amine derivative containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety. It exhibited excellent insecticidal activity against Mythimna separata, Aphis medicagini, and Tetranychus cinnabarinus, and fungicidal activity against Pseudoperonospora cubensis []. Further testing revealed U7 to be a potent acetylcholinesterase (AChE) inhibitor [].

5-Bromo-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl) pyrimidin-4-amine (U8)

    Compound Description: Similar to U7, U8 is also a pyrimidin-4-amine derivative with a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety, displaying broad-spectrum insecticidal and fungicidal activities []. It demonstrated efficacy against M. separata and P. cubensis, and acted as a potent AChE inhibitor [].

N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Hydrochloride

    Compound Description: This compound is a heterocyclic 1,3,4-oxadiazole derivative exhibiting a nearly planar structure. Its structure is stabilized by intramolecular hydrogen bonds [].

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

    Compound Description: 873140 acts as a potent noncompetitive allosteric antagonist of the CCR5 receptor, demonstrating potent antiviral effects against HIV-1 [, ]. It inhibits the binding of chemokines like MIP-1α (CCL3, LD78) and blocks the calcium response triggered by CCR5 activation [, ].

    Relevance: This compound, along with others listed below (Sch-C, Sch-D, UK-427,857, TAK779), was researched in conjunction with INCB9471, a close analog of 2-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride. This suggests that the research aimed to understand the structure-activity relationship of compounds targeting CCR5, implying potential structural similarities within this group [].

(Z)-(4-bromophenyl){1′-[(2,4-dimethyl-1-oxido-3-pyridinyl)carbonyl]-4′-methyl-1,4′-bipiperidin-4-yl}methanone O-ethyloxime (Sch-C; SCH 351125)

    Compound Description: Sch-C is another allosteric antagonist of the CCR5 receptor that inhibits the binding of chemokines like MIP-1α and RANTES (CCL5) [].

    Relevance: Similar to 873140, Sch-C was investigated alongside INCB9471 for its CCR5 antagonism, suggesting potential structural similarities and a shared research focus on this target [].

4,6-dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl) phenyl]ethyl}-1-piperazingyl)-1-piperidinyl]carbonyl}pyrimidine (Sch-D; SCH 417,690)

    Compound Description: Sch-D is an allosteric CCR5 antagonist known as Vicriviroc, clinically tested for its antiviral activity against HIV-1 [, ]. Like the other CCR5 antagonists mentioned, it blocks chemokine binding and signaling [].

    Relevance: Sch-D's inclusion in research with INCB9471, a close analog of the target compound, highlights the study of structurally related CCR5 antagonists, implying shared structural features [].

4,4-difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenylpropyl)cyclohexanecarboxamide (UK-427,857)

    Compound Description: UK-427,857, also known as Maraviroc, is a CCR5 antagonist that has been clinically tested and approved for treating HIV-1 infection [, ]. It functions by blocking chemokine binding to CCR5 [].

    Relevance: UK-427,857's presence in studies with INCB9471, structurally similar to 2-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride, indicates a research focus on understanding the structure-activity relationship of CCR5 antagonists, implying common structural features within this group [].

N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclo-hepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK779)

    Compound Description: TAK779 is a CCR5 antagonist that also binds to CXCR3, another chemokine receptor []. It inhibits the binding of both MIP-1α and RANTES to CCR5 [].

    Relevance: The study of TAK779 in the context of CCR5 antagonism and its inclusion in research with INCB9471 suggest a focus on structural analogs and a potential for shared structural features with 2-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride [].

(S)-1-((S)-2-hydroxy-2-(4-(5-(3-phenyl-4-(trifluoromethyl)isoxazol-5-yl)-1,2,4-oxadiazol-3-yl)phenyl)ethyl)piperidine-3-carboxylic acid (BMS-960)

    Compound Description: BMS-960 is a potent and selective isoxazole-containing S1P1 receptor agonist [].

[2-(4-(5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-yl amino) ethanol (CYM-5442)]

    Compound Description: CYM-5442 is a water-soluble, highly selective S1P1 agonist that activates S1P1-dependent p42/p44 mitogen-activated protein kinase phosphorylation []. It exhibits full agonism in vitro for S1P1 internalization, phosphorylation, and ubiquitination, and in vivo for inducing and maintaining S1P1-dependent blood lymphopenia [].

5-[(4-{(3S)-4-[(1R,2R)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl}-4-methylpiperidin-1-yl)carbonyl]-4,6-dimethylpyrimidine dihydrochloride (INCB9471)

    Compound Description: INCB9471 is a potent and specific noncompetitive antagonist of the human CCR5 receptor [, ]. It has shown efficacy in reducing viral load in phase I and II clinical trials and potently inhibits macrophage inflammatory protein-1β-induced monocyte migration, as well as infection of peripheral blood mononuclear cells by various R5-HIV-1 strains [, ].

Overview

2-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride is a compound of significant interest in the fields of chemistry and pharmacology. It features a trifluoromethyl group attached to a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. This compound is classified as an oxadiazole derivative and is primarily used in scientific research due to its potential applications in drug development and material science.

Source

The compound can be synthesized through various chemical processes that involve the formation of the oxadiazole ring and subsequent modifications to introduce the trifluoromethyl group. It has been documented in several studies for its synthesis and biological evaluation, highlighting its relevance in medicinal chemistry .

Classification

2-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride belongs to the class of heterocyclic compounds, specifically those containing oxadiazole moieties. Oxadiazoles are characterized by their five-membered ring structure that includes two nitrogen atoms and one oxygen atom. This particular compound is classified under trifluoromethyl-substituted oxadiazoles, which are recognized for their enhanced chemical stability and reactivity.

Synthesis Analysis

Methods

The synthesis of 2-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride typically involves several steps:

  1. Formation of the Oxadiazole Ring: The initial step often includes the reaction of appropriate nitriles with hydroxylamine hydrochloride under basic conditions to form amidoximes, which are then cyclized to form the oxadiazole ring.
  2. Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced through various methods such as using trifluoroacetic anhydride or other fluorinating agents during subsequent reaction steps.
  3. Conversion to Hydrochloride Salt: The final step involves protonation of the amine to form the hydrochloride salt, enhancing its solubility and stability for biological assays.

Technical Details

The synthesis may require specific catalysts and optimized reaction conditions such as temperature control and solvent selection to achieve high yields and purity . Microwave-assisted synthesis has also been explored as an eco-friendly alternative that improves reaction times and yields .

Molecular Structure Analysis

Structure

The molecular formula of 2-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride is C5H7ClF3N3OC_5H_7ClF_3N_3O. The structure includes:

  • A five-membered oxadiazole ring.
  • A trifluoromethyl group at the 5-position.
  • An ethylamine chain attached to the nitrogen atom at the 3-position of the oxadiazole.
Chemical Reactions Analysis

Reactions

2-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride undergoes several notable reactions:

  1. Oxidation: The compound can be oxidized to yield corresponding oxides under specific conditions.
  2. Reduction: Reduction reactions can modify the oxadiazole ring or convert functional groups into alcohols or amines.
  3. Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions with various reagents .

Technical Details

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Substitution reactions often utilize nucleophiles like amines or alcohols depending on the desired product .

Mechanism of Action

Process

The mechanism by which 2-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride exerts its biological effects involves interactions at the molecular level with specific biological targets.

Research indicates that compounds with oxadiazole moieties may exhibit antimicrobial and anticancer activities by disrupting cellular processes or inhibiting key enzymes involved in disease progression .

Data

Further studies are required to elucidate the precise mechanisms involving receptor binding affinities and downstream signaling pathways impacted by this compound.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 2-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride include:

  • Appearance: Typically a white crystalline solid.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.

Chemical Properties

The chemical properties include:

  • Solubility: Soluble in polar solvents such as water and methanol due to its hydrochloride form.
  • Stability: Exhibits good thermal stability owing to the presence of the oxadiazole ring.

Relevant data regarding bond lengths and angles can provide insights into its structural integrity and reactivity profiles .

Applications

Scientific Uses

The applications of 2-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride span various fields:

  1. Medicinal Chemistry: Investigated for potential use as an antimicrobial or anticancer agent due to its bioactive properties.
  2. Material Science: Utilized in developing advanced materials with unique thermal properties.
  3. Chemical Synthesis: Serves as a building block for synthesizing more complex molecules in organic chemistry research .

This compound exemplifies the versatility and importance of oxadiazole derivatives in contemporary scientific research.

Introduction to 1,2,4-Oxadiazole Derivatives in Medicinal Chemistry

Historical Evolution of 1,2,4-Oxadiazole-Based Therapeutics

The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, remained largely unexplored until the mid-20th century when its photochemical rearrangement properties sparked medicinal chemistry interest. Initial biological studies in the 1940s culminated in the 1960s introduction of Oxolamine, the first commercial 1,2,4-oxadiazole-containing drug approved as a cough suppressant. This breakthrough demonstrated the scaffold's drug-like properties and therapeutic potential [1] [6]. Over the past four decades, extensive research has revealed an unusually wide spectrum of biological activities associated with this heterocycle, including anticancer, antiviral, antibacterial, and central nervous system effects. Notably, scientific interest in 1,2,4-oxadiazole biological applications has doubled in the last fifteen years, reflecting its growing importance in drug discovery [1] [9].

The scaffold's versatility is exemplified by FDA-approved drugs: Pleconaril (antiviral), Ataluren (treatment for Duchenne muscular dystrophy), Fasiplon (anxiolytic), and Proxazole (gastrointestinal disorders). These therapeutics leverage the 1,2,4-oxadiazole's role as a bioisosteric equivalent of ester and amide functionalities, offering superior metabolic stability where traditional carbonyl groups suffer hydrolysis. This property makes it particularly valuable in designing orally bioavailable drugs [1] [6]. Naturally occurring 1,2,4-oxadiazoles further validate its biological relevance. Phidianidines A/B, isolated from the sea slug Phidiana militaris in 2011, exhibit cytotoxic activity against mammalian cell lines and target protein-tyrosine phosphatase 1B (PTP1B). Similarly, quisqualic acid from Quisqualis indica seeds acts as a potent agonist for metabotropic glutamate receptors, highlighting the scaffold's neuropharmacological potential [1] [10].

Table 1: Evolution of Key 1,2,4-Oxadiazole-Based Therapeutics

CompoundTherapeutic CategoryIndicationApproval/Discovery Era
OxolamineCough suppressantAntitussive1960s
PleconarilAntiviralEnterovirus infections1990s
AtalurenGenetic disorder therapyDuchenne muscular dystrophy2000s
FasiplonAnxiolyticAnxiety disorders1990s
Phidianidine A/BCytotoxic natural productCancer research2011

Role of Trifluoromethyl Substituents in Bioactive Molecule Design

The strategic incorporation of trifluoromethyl (-CF₃) groups into bioactive molecules represents a cornerstone of modern medicinal chemistry. This fluorine-rich substituent profoundly influences pharmacokinetic profiles by enhancing membrane permeability and metabolic stability. The trifluoromethyl group's strong electron-withdrawing character (σI = 0.39, σR = 0.43) modifies electronic distribution, thereby influencing molecular recognition and binding affinity [3] [5]. In the specific context of 1,2,4-oxadiazoles, the -CF₃ group significantly increases lipophilicity (log P) without substantially increasing molecular weight, facilitating blood-brain barrier penetration for CNS-targeted therapeutics [3] [7].

Recent studies demonstrate that trifluoromethylated 1,3,4-oxadiazole-amide derivatives exhibit exceptional antibacterial potency against Bacillus cereus (MIC = 0.03907 μg/mL), outperforming non-fluorinated analogs. Molecular docking indicates this enhancement stems from critical interactions between the -CF₃ group and bacterial enzyme residues (Ser57 and Thr125 of PDB: 4EI9), stabilizing inhibitor-enzyme complexes [5]. The trifluoromethyl group also influences solid-state packing through fluorine-π interactions (2.96-3.30 Å), as observed in crystallographic studies of 2,5-diphenyl-1,3,4-oxadiazoles. These interactions create distinctive supramolecular architectures that may correlate with improved crystallinity and formulation stability [7].

The synthetic versatility of trifluoromethyl-oxadiazole building blocks is exemplified by 2-Amino-5-(trifluoromethyl)-1,3,4-oxadiazole, a white crystalline solid (mp 155-160°C) that serves as a key intermediate for pharmaceuticals targeting neurological disorders. Its stability under physiological conditions makes it particularly valuable for drug discovery pipelines [3].

Table 2: Impact of Trifluoromethyl Modification on Biological Activities

Compound ClassBiological Target/ActivityCF₃ ContributionPerformance Enhancement
1,3,4-Oxadiazole amidesBacillus cereus inhibitionEnzyme binding (Ser57/Thr125)MIC 0.03907 μg/mL (vs 0.78 μg/mL non-CF₃ analogs)
Diphenyl-1,3,4-oxadiazolesSolid-state packingF···π interactionsEnhanced thermal stability
1,2,4-Oxadiazole derivativesBlood-brain barrier penetrationLipophilicity increaseCNS drug bioavailability

Significance of Ethanamine Moieties in Pharmacophore Development

The ethanamine (NH₂-CH₂-CH₂-) linker represents a critical pharmacophoric element in bioactive 1,2,4-oxadiazoles due to its conformational flexibility and hydrogen-bonding capacity. This moiety enables optimal spatial positioning for target engagement while facilitating interactions with catalytic residues or binding pockets. In multi-target anti-Alzheimer agents, derivatives incorporating the 2-(1,2,4-oxadiazol-3-yl)ethanamine substructure exhibit exceptional acetylcholinesterase (AChE) inhibition, with IC₅₀ values as low as 0.00098 µM – 125-fold more potent than donepezil (IC₅₀ = 0.12297 µM) [4]. The protonatable amino group forms salt bridges with aspartate/glutamate residues in enzyme active sites, while the ethylene spacer provides optimal distance (≈4.5 Å) between the oxadiazole ring and cationic center [4] [8].

Structural optimization studies reveal that hydrochloride salt formation (e.g., 2-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride) significantly enhances aqueous solubility and oral bioavailability without compromising blood-brain barrier permeability. This modification proved crucial in developing CNS-active agents, including serotonin receptor ligands and anticonvulsants [4]. The ethanamine-oxadiazole combination also enables multi-target engagement in complex neurodegenerative pathologies. For example, hybrid molecules simultaneously inhibit AChE, monoamine oxidase B (MAO-B IC₅₀ = 117.43 µM), and exhibit antioxidant activity comparable to quercetin, addressing multiple pathways in Alzheimer's disease [4].

In cancer therapeutics, 1,2,4-oxadiazole-ethanamine conjugates linked to 5-fluorouracil demonstrate enhanced cytotoxic specificity against breast (MCF-7, MDA MB-231), lung (A549), and prostate (DU-145) cancer cell lines compared to 5-FU alone. The ethanamine linker facilitates intracellular transport and sustains drug residence time within tumor cells [8].

Table 3: Pharmacological Profiles of Ethanamine-Containing 1,2,4-Oxadiazoles

Structural FeatureMolecular TargetsBiological ActivitiesDesign Advantage
Free ethanamine (-CH₂CH₂NH₂)AcetylcholinesteraseIC₅₀ 0.00098-0.07920 µMSalt bridge formation
Protonated ethanamine (-CH₂CH₂NH₃⁺)MAO-B, Antioxidant pathwaysMAO-B IC₅₀ 117.43-536.83 µMEnhanced solubility/CNS penetration
5-FU-ethanamine-oxadiazole hybridsDNA synthesis enzymesCytotoxicity against solid tumorsTumor selectivity improvement
Trifluoromethyl-oxadiazole-ethanamineNeurological targetsNeuroprotective activityMetabolic stability enhancement

Properties

CAS Number

1244059-17-3

Product Name

2-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride

IUPAC Name

2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride

Molecular Formula

C5H7ClF3N3O

Molecular Weight

217.58 g/mol

InChI

InChI=1S/C5H6F3N3O.ClH/c6-5(7,8)4-10-3(1-2-9)11-12-4;/h1-2,9H2;1H

InChI Key

FNHYCVUEJKVUDP-UHFFFAOYSA-N

SMILES

C(CN)C1=NOC(=N1)C(F)(F)F.Cl

Canonical SMILES

C(CN)C1=NOC(=N1)C(F)(F)F.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.